3-Chloro-4,5-difluoropyridine

Vue d'ensemble

Description

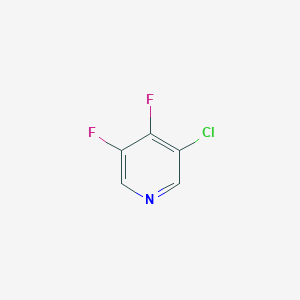

3-Chloro-4,5-difluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by chlorine and fluorine atoms.

Applications De Recherche Scientifique

Chemical Synthesis

3-Chloro-4,5-difluoropyridine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for selective functionalization, making it valuable in creating more complex molecules.

Key Applications:

- Agrochemicals: The compound is instrumental in the production of herbicides such as trifloxysulfuron. This herbicide is synthesized using this compound as a key building block, demonstrating its importance in agricultural chemistry.

- Pharmaceuticals: It is being investigated for its potential use in drug discovery. The compound's ability to interact with biological systems makes it a candidate for developing new therapeutic agents.

Antimicrobial Properties

Research has highlighted the antimicrobial activities of halogenated pyridines, including this compound. Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.

Findings:

- A study on related compounds indicated that halogenated pyridines can interact with DNA and possess structural properties that enhance their antimicrobial efficacy. This suggests potential applications in developing new antimicrobial treatments.

Material Science

In material science, this compound's structural and spectroscopic properties are of interest. The compound's reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine atoms, which enhance its electrophilicity.

Applications:

- Optical and Electronic Materials: Research into halogenated pyridines has opened avenues for developing materials with specific optical or electronic properties. The interactions of these compounds with other materials can lead to innovative applications in electronics and photonics .

Case Studies

Mécanisme D'action

Target of Action

3-Chloro-4,5-difluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds . .

Mode of Action

Fluoropyridines in general are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique way due to the presence of fluorine atoms.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the general properties of fluoropyridines, it can be inferred that the compound may have significant effects on various biological processes .

Analyse Biochimique

Biochemical Properties

3-Chloro-4,5-difluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing substituents, which can influence the reactivity and interaction with biomolecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms, including nucleophilic substitution and catalytic hydrogenation . These interactions can alter the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in metabolic flux and the levels of metabolites within the cell . Additionally, its impact on gene expression can result in altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electron-withdrawing groups can enhance its binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity . These interactions can subsequently influence various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which can affect its efficacy and impact on cells . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and altered metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and the levels of metabolites within cells, leading to changes in overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-difluoropyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved using a multi-step process. Starting with 2-aminopyridine, the compound undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine, which is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4,5-difluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Substitution Reactions: The fluorine atoms can be substituted by other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for fluorination reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Comparaison Avec Des Composés Similaires

- 3-Fluoropyridine

- 4-Chloro-3-fluoropyridine

- 2,3,5-Trichloropyridine

- 2,5-Difluoropyridine

Comparison: 3-Chloro-4,5-difluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to its analogs. For instance, 3-Fluoropyridine lacks the chlorine atom, resulting in different reactivity and applications .

Activité Biologique

3-Chloro-4,5-difluoropyridine is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential applications in pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H3ClF2N, characterized by a pyridine ring with chlorine and fluorine substituents at specific positions. The unique arrangement of these substituents impacts its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Halogenation Reactions : Direct halogenation of pyridine derivatives.

- Nucleophilic Substitution : Using chlorinated pyridine as a precursor.

- Fluorination Techniques : Employing fluorinating agents under controlled conditions to introduce fluorine atoms.

While the specific mechanism of action for this compound is not fully elucidated, it serves as an intermediate in the synthesis of selective Protein Kinase C Theta (PKCθ) inhibitors. PKCθ is crucial in regulating immune responses and cellular processes such as growth and differentiation. Inhibition of PKCθ has shown promise in treating autoimmune diseases by modulating inflammatory pathways.

Case Studies

- Autoimmune Disease Models : Research indicates that compounds derived from this compound effectively suppress inflammatory responses in animal models of rheumatoid arthritis. These studies highlight the compound's potential therapeutic applications in managing autoimmune disorders.

- Cancer Research : Similar structures have been investigated for their anti-cancer properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines, suggesting that this compound may also exhibit anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3,5-difluoropyridine | Chlorine at position 2; fluorines at 3 & 5 | Exhibits different reactivity due to substitution pattern |

| 4-Chloro-3-fluoropyridine | Chlorine at position 4; fluorine at 3 | Often used in pharmaceuticals; distinct biological activities |

| 5-Chloro-2-fluoropyridine | Chlorine at position 5; fluorine at 2 | Known for its insecticidal properties |

| 3-Fluoro-4-chloropyridine | Fluorine at position 3; chlorine at 4 | Has shown promise in anti-cancer studies |

The structural differences among these compounds lead to variations in biological activity and reactivity, emphasizing the significance of the specific arrangement of substituents in influencing their pharmacological profiles.

Toxicological Profile

Preliminary toxicity assessments indicate that while this compound exhibits some irritative properties upon contact with skin or eyes, there is currently no evidence suggesting endocrine-disrupting effects or significant mutagenicity . Ongoing research is necessary to fully characterize its safety profile.

Propriétés

IUPAC Name |

3-chloro-4,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCQYKMRVIEPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649901 | |

| Record name | 3-Chloro-4,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851178-98-8 | |

| Record name | 3-Chloro-4,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.